
3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol is an organic compound with the molecular formula C14H21NO It is a derivative of piperidine and phenol, featuring a piperidine ring substituted with four methyl groups and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol typically involves the nucleophilic aromatic substitution of an aryl halide with a piperidine derivative. The reaction conditions often require the presence of a strong base and an appropriate solvent to facilitate the substitution reaction. For example, the reaction can be carried out using sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while halogenation can produce halogenated phenols .
Wissenschaftliche Forschungsanwendungen
3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials due to its stabilizing properties.
Wirkmechanismus
The mechanism of action of 3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The piperidine ring may also interact with various receptors and enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,1,3,3-Tetramethylbutyl)phenol: Another phenol derivative with similar structural features but different substituents on the phenol ring.
2,6-Di-tert-butylphenol: A phenol derivative with bulky tert-butyl groups that influence its reactivity and applications.
Uniqueness
3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its specific applications in various fields .
Eigenschaften
CAS-Nummer |
96626-43-6 |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
3-(1,3,3,4-tetramethylpiperidin-4-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-14(2)11-16(4)9-8-15(14,3)12-6-5-7-13(17)10-12/h5-7,10,17H,8-9,11H2,1-4H3 |
InChI-Schlüssel |
JFYZWZOVKRKQFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCC1(C)C2=CC(=CC=C2)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


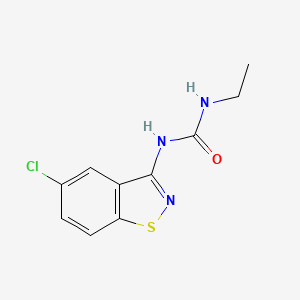
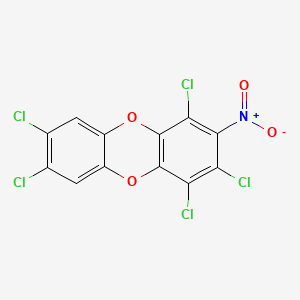

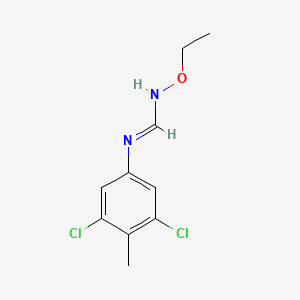
![2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine](/img/structure/B14334006.png)
![N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine](/img/structure/B14334017.png)
![5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one](/img/structure/B14334022.png)
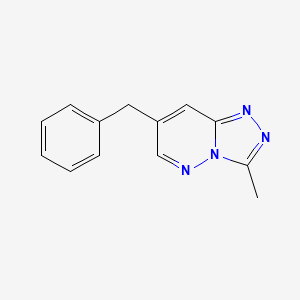
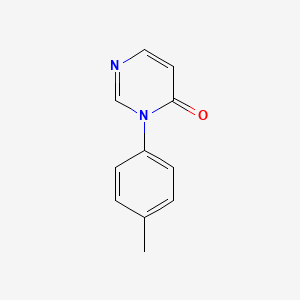

![Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-](/img/structure/B14334042.png)
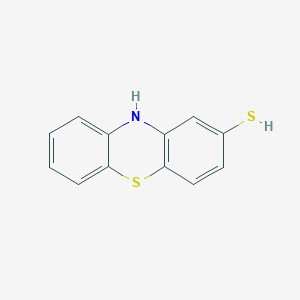
-](/img/structure/B14334052.png)

